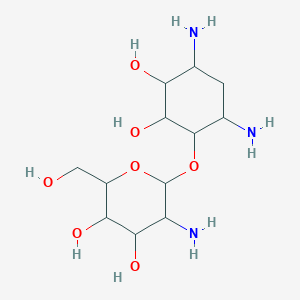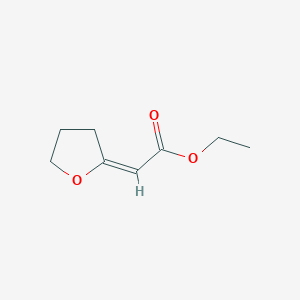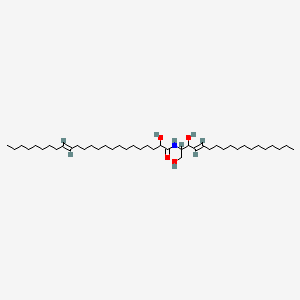
5-Amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol is a complex organic compound known for its unique structure and significant biological activity. This compound is a derivative of aminoglycosides, a class of antibiotics that inhibit bacterial protein synthesis. Its structure includes multiple hydroxyl and amino groups, making it highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol typically involves multi-step organic reactions. One common method starts with the protection of hydroxyl groups followed by the introduction of amino groups through nucleophilic substitution reactions. The cyclohexyl ring is often introduced via a Diels-Alder reaction, followed by selective reduction and functional group modifications.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification is achieved through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can target the amino groups, converting them into primary amines.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides (Cl⁻, Br⁻), thiols (R-SH).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, primary amines, and substituted ethers or thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, it serves as a model compound for studying the interactions of aminoglycosides with bacterial ribosomes. It helps in understanding the mechanisms of antibiotic resistance and the development of new antibiotics.
Medicine
In medicine, derivatives of this compound are explored for their potential as antibiotics. They are tested for efficacy against various bacterial strains, including those resistant to conventional antibiotics.
Industry
Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately bacterial cell death. The molecular targets include the 30S subunit of the ribosome, where it disrupts the decoding site and prevents the proper alignment of tRNA and mRNA.
Comparison with Similar Compounds
Similar Compounds
Paromamine: Another aminoglycoside with a similar structure but different functional groups.
Apramycin: Contains a bicyclic sugar moiety and is used as an antibiotic.
Neomycin: A well-known aminoglycoside antibiotic with a similar mechanism of action.
Uniqueness
What sets 5-Amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol apart is its specific arrangement of amino and hydroxyl groups, which provides unique binding properties and reactivity. This makes it particularly effective in certain biological applications and a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-2-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMDVGTXBPWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)


![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)


![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)
![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)

![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)

![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
